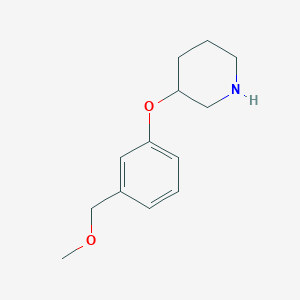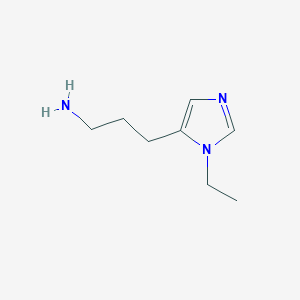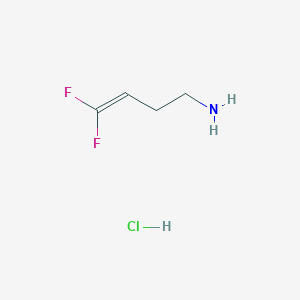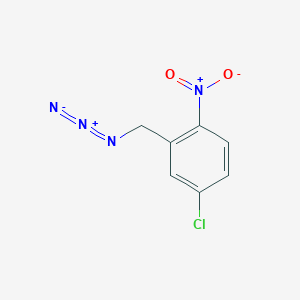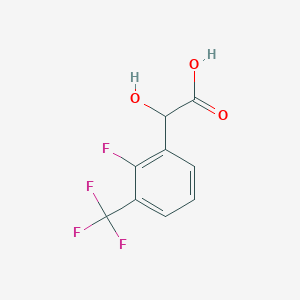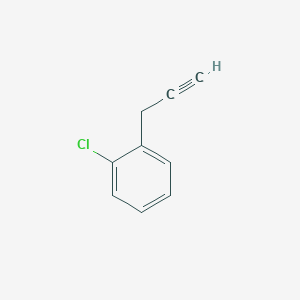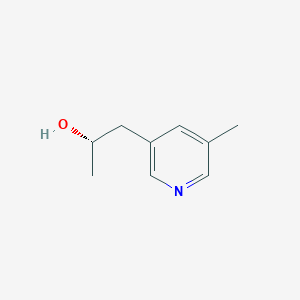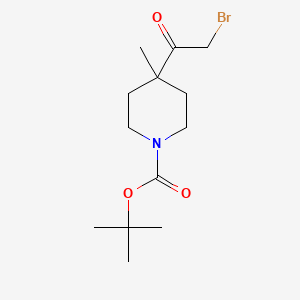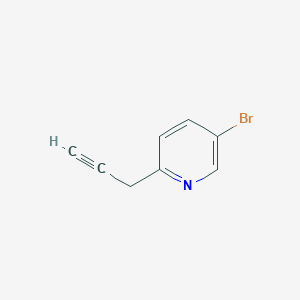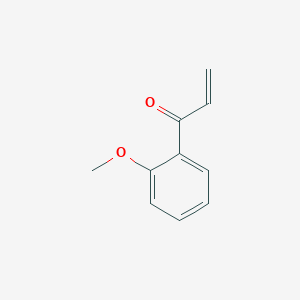
2-Propen-1-one, 1-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(2-methoxyphenyl)prop-2-en-1-one can be scaled up using similar reaction conditions. The process involves the continuous addition of reactants to a reactor, maintaining optimal temperature and pH conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits significant antioxidant, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of organic solar cells and nonlinear optical devices.
Mecanismo De Acción
The mechanism by which 1-(2-methoxyphenyl)prop-2-en-1-one exerts its effects involves multiple pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells through the generation of ROS, leading to oxidative stress and cell death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
1-(2-methoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives:
(E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Exhibits similar antimicrobial and antioxidant activities but with different potency.
(E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Known for its unique electrooptical properties.
(E)-1-(3-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Shows significant antiproliferative activity against cancer cells.
1-(2-methoxyphenyl)prop-2-en-1-one stands out due to its specific ROS-mediated apoptosis mechanism, making it a promising candidate for anticancer research.
Propiedades
Número CAS |
77942-10-0 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7H,1H2,2H3 |
Clave InChI |
POQLWIZNHFQFSK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)

